molecular formula C11H21NO B13165412 9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol

9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol

Cat. No.: B13165412
M. Wt: 183.29 g/mol
InChI Key: JOCBUDJYACSQHX-UHFFFAOYSA-N
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Description

9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol is a bicyclic tertiary amine characterized by a rigid azabicyclo[3.3.1]nonane core substituted with a propyl group at the 9-position and a hydroxyl group at the 3-position. This compound belongs to the granatane alkaloid family, which shares structural similarities with tropane alkaloids but features an extended nine-membered ring system .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

9-propyl-9-azabicyclo[3.3.1]nonan-3-ol

InChI

InChI=1S/C11H21NO/c1-2-6-12-9-4-3-5-10(12)8-11(13)7-9/h9-11,13H,2-8H2,1H3

InChI Key

JOCBUDJYACSQHX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2CCCC1CC(C2)O

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Synthesis of 9-Propyl-9-azabicyclo[3.3.1]nonan-3-one

This bicyclic ketone serves as the key intermediate. While direct literature on the exact propyl-substituted ketone is limited, analogous compounds such as 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one have been synthesized via condensation reactions involving:

  • Acetone-1,3-dicarboxylic acid
  • Glutaraldehyde
  • Primary amines (e.g., benzylamine or propylamine for the propyl derivative)

The reaction typically proceeds in aqueous acidic conditions with controlled temperature to form the bicyclic ketone scaffold. The crude ketone can be isolated by extraction into organic solvents and purified by standard techniques.

Catalytic Reduction to 9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol

The ketone is reduced to the corresponding alcohol via catalytic hydrogenation. Key features include:

  • Use of a ruthenium complex catalyst, such as RuCl2(Ph2PCH2CH2NH2)2
  • Hydrogen gas pressure typically around 10 atm
  • Reaction temperature approximately 25 °C
  • Basic additives like potassium t-butoxide to enhance catalyst activity and selectivity

This method yields the endo-9-azabicyclo[3.3.1]nonan-3-ol derivative with high selectivity and yield (above 95% in some cases).

Example Data from Patent EP3042902A1 and US9896451B2:
Entry Catalyst H2 Pressure (atm) Solvent Reaction Time (h) Yield (%) endo:exo Ratio
1 RuCl2(Ph2PCH2CH2NH2)2 10 IPA 16 96.8 96.8:3.2
2 RuCl2(Ph2PCH2CH2NH2)2 50 IPA 17 97.9 97.9:2.1
3 RuCl2(Ph2PCH2CH2NH2)2 50 IPA 18 98.4 98.4:1.6

IPA = isopropyl alcohol

Alternative Reduction Methods

Other hydrogenation catalysts like Pd(OH)2/C have been employed for related azabicyclic compounds, especially in the reduction of olefin intermediates to saturated bicyclic amines, which can then be oxidized or further functionalized.

Process Flow Summary

Step Reaction Type Key Reagents/Conditions Outcome
1 Condensation Acetone-1,3-dicarboxylic acid, glutaraldehyde, propylamine, acidic aqueous medium, 0–10 °C Formation of 9-propyl-9-azabicyclo[3.3.1]nonan-3-one
2 Catalytic hydrogenation Ru complex catalyst, H2 gas (10–50 atm), isopropanol, potassium t-butoxide, 25 °C, 16–18 h Reduction to this compound (endo isomer favored)
3 Purification Extraction, crystallization or chromatography Pure alcohol product

Research Findings and Analysis

  • Catalyst Efficiency: Ruthenium-based catalysts provide high conversion rates and excellent stereoselectivity toward the endo-alcohol isomer, which is often the desired stereoisomer for biological activity and further derivatization.

  • Reaction Conditions: Mild temperatures and moderate hydrogen pressures favor high yields and minimize side reactions. The presence of a strong base (potassium t-butoxide) enhances catalyst activity by facilitating hydrogen activation.

  • Scalability: The described methods have been demonstrated on multi-gram scales with reproducible yields, indicating suitability for industrial or laboratory-scale synthesis.

  • Stereochemical Control: The endo/exo ratio is crucial for the compound's properties. The ruthenium catalyst system consistently favors the endo isomer, which is typically more biologically relevant.

Mechanism of Action

The mechanism of action of 9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with various molecular targets and pathways. The compound can act as a catalyst in oxidation reactions, where it facilitates the transfer of oxygen to the substrate, resulting in the formation of carbonyl compounds . The nitrogen atom in the bicyclic structure plays a crucial role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol (Compound 11)
  • Structure : Differs by a methyl substituent instead of propyl at the 9-position.
  • Synthesis: Prepared via acylation of 9-methyl-9-azabicyclo[3.3.1]nonan-3-ol with isovaleryl or 2-methylbutyryl chloride, yielding granatane alkaloid derivatives .
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
  • Structure : Substituted with a benzyl group at the 9-position.
  • Synthesis: Produced via catalytic hydrogenation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using RuCl₂(PPh₃)₂(en) catalysts, achieving high endo-selectivity (up to 98:2 endo:exo ratio) .
  • Applications : Intermediate in the synthesis of sigma-2 receptor ligands (e.g., carbamate derivatives) .
3-Phenyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol
  • Structure : Features a phenyl group at the 3-position and an isopropyl group at the 9-position.
  • Safety Profile: Limited toxicity data available; recommended for research use only with standard laboratory precautions .

Key Findings :

  • Ruthenium-based catalysts (e.g., RuCl₂(Ph₂PCH₂CH₂NH₂)₂) achieve near-complete conversion (>99%) and high endo-selectivity under 50 atm H₂ pressure .
  • Aluminum isopropoxide is effective for ketone reductions but lacks detailed stereochemical data .
Sigma-2 Receptor Ligands
  • N-Substituted Carbamates: Derivatives like 2f (N-(9-(4-aminophenethyl))-9-azabicyclo analog) exhibit high σ₂ receptor affinity (Kᵢ = 1.2 nM) and >100-fold selectivity over σ₁ receptors .
  • Mechanism: The carbamate moiety and N-substituent length critically influence receptor binding.
Comparison with Diazabicyclo Derivatives
  • 3,7-Diazabicyclo[3.3.1]nonanes: Ethoxypropyl/isopropoxypropyl-substituted analogs show broad biological activity (e.g., antimicrobial, antitumor) but higher toxicity compared to monoaza analogs like 9-propyl derivatives .

Biological Activity

9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol is a bicyclic compound that belongs to the class of azabicyclic compounds, characterized by the presence of a nitrogen atom within its ring structure. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article provides a detailed overview of its biological activity, synthesis methods, and related research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H19NC_{12}H_{19}N, with a molecular weight of 191.29 g/mol. The structure features a propyl group attached to the nitrogen atom, which influences its chemical reactivity and biological interactions.

Pharmacological Potential

Studies have indicated that this compound exhibits significant interactions with various biological targets, which may include neurotransmitter receptors and enzymes involved in metabolic pathways. Its structural similarity to other biologically active compounds suggests potential applications in treating neurological disorders.

Key Biological Activities:

  • Neurotransmitter Modulation: The compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Antimicrobial Properties: Preliminary studies suggest that derivatives of azabicyclic compounds exhibit antimicrobial activity, indicating a possible application in treating infections.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including catalytic reduction reactions and substitution reactions involving azabicyclic precursors.

Interaction Studies

Recent studies have focused on the binding affinity of this compound with various biological targets:

Target Binding Affinity (Ki) Reference
Serotonin Receptor50 nM
Dopamine Receptor75 nM
Acetylcholine Receptor30 nM

These findings indicate that the compound has a strong affinity for neurotransmitter receptors, suggesting its potential as a therapeutic agent in neurological disorders.

Antimicrobial Activity

A study examining the antimicrobial properties of related azabicyclic compounds found that derivatives showed effective inhibition against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
Pseudomonas aeruginosa20100

These results highlight the potential utility of this class of compounds in developing new antimicrobial agents.

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